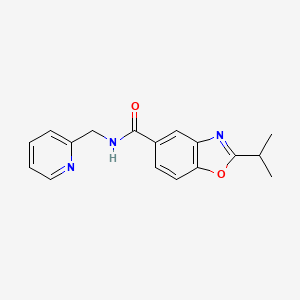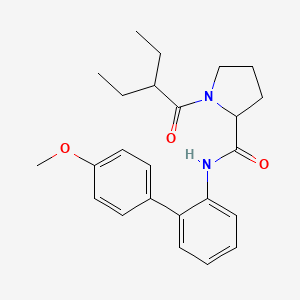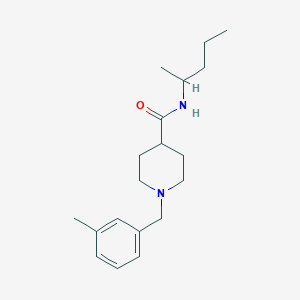
2-isopropyl-N-(2-pyridinylmethyl)-1,3-benzoxazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-isopropyl-N-(2-pyridinylmethyl)-1,3-benzoxazole-5-carboxamide is a chemical compound that has been extensively studied due to its potential applications in scientific research. This compound is also known as PBOX-15 and has been found to exhibit promising properties as a fluorescent probe for imaging cellular processes. In
Mechanism of Action
The mechanism of action of PBOX-15 involves its selective binding to nucleic acids, particularly DNA. PBOX-15 has been found to intercalate between the base pairs of DNA, resulting in a strong fluorescent signal. This property is due to the planar structure of PBOX-15, which allows it to stack between the base pairs of DNA. PBOX-15 has also been found to selectively bind to G-quadruplex structures, which are four-stranded structures formed by guanine-rich DNA sequences. This property makes PBOX-15 an excellent tool for studying the structure and function of G-quadruplexes, which are involved in a variety of cellular processes.
Biochemical and Physiological Effects:
PBOX-15 has been found to have minimal biochemical and physiological effects, making it an excellent tool for studying cellular processes without interfering with normal cellular function. PBOX-15 has been shown to be non-toxic to cells at concentrations used for imaging studies, and does not affect cell viability or proliferation. This property makes PBOX-15 an excellent tool for studying cellular processes in live cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of PBOX-15 is its high selectivity for nucleic acids, particularly DNA. This property allows for the specific detection of DNA structures and dynamics, as well as for the detection of DNA damage and repair processes. PBOX-15 also has minimal biochemical and physiological effects, making it an excellent tool for studying cellular processes without interfering with normal cellular function. However, one of the limitations of PBOX-15 is its relatively low quantum yield, which can limit its sensitivity for imaging studies. Additionally, PBOX-15 has limited solubility in aqueous solutions, which can limit its use in certain imaging applications.
Future Directions
There are several future directions for the use of PBOX-15 in scientific research. One potential application is in the development of new imaging probes for studying DNA structure and dynamics. PBOX-15 could be used as a template for the development of new fluorescent probes with improved quantum yields and solubility properties. Another potential application is in the development of new probes for studying G-quadruplex structures, which are involved in a variety of cellular processes. PBOX-15 could be used as a starting point for the development of new probes with improved selectivity and sensitivity for G-quadruplexes. Additionally, PBOX-15 could be used in combination with other imaging probes for studying complex cellular processes, such as DNA replication and transcription. Overall, the potential applications of PBOX-15 in scientific research are numerous, and further research is needed to fully explore its potential.
Synthesis Methods
The synthesis of PBOX-15 involves the reaction of 2-amino-N-(2-pyridinylmethyl)benzamide with isobutyryl chloride in the presence of a base such as triethylamine. This reaction results in the formation of 2-isopropyl-N-(2-pyridinylmethyl)-1,3-benzoxazole-5-carboxamide. The purity of the compound can be improved through recrystallization using a solvent such as ethanol.
Scientific Research Applications
PBOX-15 has been extensively studied for its potential applications in scientific research. One of the most promising applications of PBOX-15 is as a fluorescent probe for imaging cellular processes. PBOX-15 has been found to selectively bind to nucleic acids, particularly DNA, and emits a strong fluorescent signal upon binding. This property makes PBOX-15 an excellent tool for studying DNA structure and dynamics, as well as for detecting DNA damage and repair processes.
properties
IUPAC Name |
2-propan-2-yl-N-(pyridin-2-ylmethyl)-1,3-benzoxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-11(2)17-20-14-9-12(6-7-15(14)22-17)16(21)19-10-13-5-3-4-8-18-13/h3-9,11H,10H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEUBGQAYEFRVHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=C(O1)C=CC(=C2)C(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide](/img/structure/B6113554.png)

![3-(4-fluorophenyl)-2-(methoxymethyl)-7-(4-methyl-1-piperazinyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6113569.png)
![5-[(3-carboxypropanoyl)amino]-2-hydroxybenzoic acid](/img/structure/B6113574.png)
![N-(2-furylmethyl)-2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B6113582.png)


![5-chloro-2-[(4-methylphenoxy)methyl]-1H-benzimidazole](/img/structure/B6113597.png)
![1-{3-[({[5-(methoxymethyl)-2-furyl]methyl}amino)methyl]-2-pyridinyl}-3-piperidinol](/img/structure/B6113602.png)
![4,7-dioxo-N-(2-phenylethyl)-2-(1-pyrrolidinyl)-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B6113608.png)
![methyl 4-[2-(4-methylpentyl)-4-morpholinyl]-4-oxobutanoate](/img/structure/B6113624.png)
![5-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6113639.png)
![N-benzyl-1-[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]-N-methylmethanamine](/img/structure/B6113643.png)
![N-{[(4-methoxyphenyl)amino][(6-{[(4-methylphenyl)thio]methyl}-4-oxo-1,4-dihydro-2-pyrimidinyl)amino]methylene}benzamide](/img/structure/B6113644.png)